molecular formula C8H16N2O2 B13290410 N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide

Cat. No.: B13290410
M. Wt: 172.22 g/mol
InChI Key: IFIWOYCGAOHVSE-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide is a cyclohexane-derived carboximidamide featuring a methoxy group at the 1-position and an N-hydroxy substituent. This compound belongs to the class of amidoximes, which are characterized by the presence of a hydroxylamine moiety attached to an amidine group. The methoxy group likely enhances solubility in organic solvents, while the carboximidamide group may confer reactivity in coordination chemistry or biological systems .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N'-hydroxy-1-methoxycyclohexane-1-carboximidamide

InChI

InChI=1S/C8H16N2O2/c1-12-8(7(9)10-11)5-3-2-4-6-8/h11H,2-6H2,1H3,(H2,9,10)

InChI Key

IFIWOYCGAOHVSE-UHFFFAOYSA-N

Isomeric SMILES

COC1(CCCCC1)/C(=N/O)/N

Canonical SMILES

COC1(CCCCC1)C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

N’-Hydroxy-1-methoxycyclohexane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-Hydroxy-1-methoxycyclohexane-1-carboximidamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential biological activities and therapeutic effects. In industry, it can be used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide with analogous compounds based on ring size , substituents , and functional groups , as derived from the evidence.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference
This compound Not provided C₈H₁₅N₂O₂ ~171.2 (calc.) Cyclohexane ring, methoxy, N-hydroxyamidine
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide 1603982-84-8 C₉H₁₈N₂O₂ 186.25 Cycloheptane ring, methoxy, N-hydroxyamidine
N'-Hydroxy-1-methylcyclopropane-1-carboximidamide 1344815-74-2 C₅H₉N₂O 113.14 Cyclopropane ring, methyl, N-hydroxyamidine
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Not provided C₁₃H₁₅ClN₂O₂ 266.7 (calc.) Cyclohexane, hydroxamic acid, 4-Cl-phenyl

Key Observations

Ring Size and Stability The cyclohexane derivative (target compound) exhibits a six-membered ring, which is conformationally more flexible than the strained cyclopropane analog (three-membered ring) . This flexibility may influence its reactivity in synthetic pathways or interactions with biological targets.

Functional Group Variations Hydroxamic Acid vs. Carboximidamide: Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (hydroxamic acid) replace the amidoxime group with a hydroxamate (-CONHOH) moiety. Hydroxamic acids are known for metal-chelating properties (e.g., inhibition of metalloenzymes), whereas amidoximes are often used in nucleophilic reactions or as intermediates in drug synthesis . Methoxy vs.

Synthetic Accessibility

  • The synthesis of carboximidamide derivatives (e.g., ) often involves condensation reactions using reagents like PyBOP, while hydroxamic acids () typically require hydroxylamine derivatives or coupling agents. The methoxy group in the target compound may necessitate protective-group strategies during synthesis to prevent undesired side reactions .

Research Findings and Limitations

  • Synthetic Challenges : The cyclohexane derivative’s methoxy group may complicate purification, as seen in , where preparative HPLC was required for isolation (yields 41.4–76.7%) .
  • Data Gaps : Key parameters such as pKa, solubility, and thermal stability for the target compound are absent in the evidence, limiting a full comparative analysis.

Biological Activity

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 172.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The compound interacts with specific molecular targets, potentially modulating enzymatic pathways involved in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which can affect processes such as glucose metabolism and inflammatory responses.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activities

This compound exhibits several biological activities that are noteworthy:

1. Anticancer Activity

Research has indicated that this compound may have antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives of carboximidamide compounds can exhibit IC50 values in the low micromolar range against breast and liver cancer cells.

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast)3.1
This compoundHCT116 (Colon)4.4

2. Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

3. Antioxidant Activity

In vitro studies have assessed the antioxidant capacity of this compound, showing its ability to scavenge free radicals and reduce oxidative stress markers in treated cells.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Antiproliferative Effects

A study published in Frontiers in Pharmacology evaluated the antiproliferative effects of various carboximidamide derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with a notable selectivity towards MCF-7 cells.

Study 2: Enzyme Inhibition Profile

Research conducted on the enzyme inhibition profile revealed that this compound effectively inhibited key metabolic enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

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